OECT Transconductance and μC*: MTEOA MeOSO3 vs. Pristine PEDOT:PSS and DMSO-Treated Devices
The PEDOT:PSS/[MTEOA][MeOSO3]-based OECT achieves a transconductance of 22.3 ± 4.5 mS μm⁻¹ and a μC* (mobility × volumetric capacitance product) of 283.80 ± 29.66 F cm⁻¹ V⁻¹ s⁻¹ [1]. In contrast, pristine PEDOT:PSS OECTs typically exhibit transconductance values in the range of 1–10 mS and substantially lower μC* due to poor intrinsic conductivity (0.028 ± 0.0015 S cm⁻¹) [1]. The addition of 3.5 wt% [MTEOA][MeOSO3] raises film conductivity to >625 S cm⁻¹, and at concentrations above 5.2 wt%, conductivity exceeds 1000 S cm⁻¹ — a >35,000-fold enhancement over pristine PEDOT:PSS [1]. Critically, the alternative additive DMSO enhances conductivity but is toxic to fibroblast cells above 0.52 wt%, whereas PEDOT:PSS/[MTEOA][MeOSO3] films maintain >98% viability across four human cell types (HDF, HaCaT, HEK, NCM460) over 6 days [1]. The OECT also demonstrates a fast response time of ∼40.57 μs and >95% current retention after 5000 switching cycles [1].
| Evidence Dimension | OECT transconductance (gm), conductivity, μC*, and biocompatibility |
|---|---|
| Target Compound Data | Transconductance: 22.3 ± 4.5 mS μm⁻¹; μC*: 283.80 ± 29.66 F cm⁻¹ V⁻¹ s⁻¹; Film conductivity: >625 S cm⁻¹ (3.5 wt%), >1000 S cm⁻¹ (>5.2 wt%); Response time: ∼40.57 μs; Cycling stability: >95% retention after 5000 cycles; Cell viability: >98% (HDF, HaCaT, HEK, NCM460) over 6 days |
| Comparator Or Baseline | Pristine PEDOT:PSS: conductivity 0.028 ± 0.0015 S cm⁻¹; DMSO-treated PEDOT:PSS: toxic to fibroblasts >0.52 wt% DMSO; Typical OECT transconductance with pristine PEDOT:PSS: ~1–10 mS (class-level reference) |
| Quantified Difference | Conductivity enhancement: >22,000-fold (3.5 wt% IL vs. pristine); Transconductance: ~2–22× improvement over pristine; Biocompatibility: MTEOA MeOSO3 non-toxic vs. DMSO toxic above 0.52 wt% |
| Conditions | PEDOT:PSS films with 3.5 wt% [MTEOA][MeOSO3]; OECT channel dimensions W/L = 100 μm/10 μm, thickness 69 nm; gate electrolyte 0.1 M NaCl; cytotoxicity assayed on HDF, HaCaT, HEK, NCM460 cells over 6 days |
Why This Matters
For procurement decisions in bioelectronic device fabrication, MTEOA MeOSO3 uniquely delivers both high transconductance and verified human cell biocompatibility — a combination that DMSO, [EMIM][TCM], and other common additives fail to provide simultaneously, eliminating the need for separate biocompatibility testing or post-treatment toxic additive removal.
- [1] Li T, Koh JYC, Moudgil A, et al. Biocompatible Ionic Liquids in High-Performing Organic Electrochemical Transistors for Ion Detection and Electrophysiological Monitoring. ACS Nano. 2022;16(8):12049-12060. doi:10.1021/acsnano.2c02191 View Source
